2-Hydroxy-N1-methylterephthalamide
Description
2-Hydroxy-N1-methylterephthalamide is a substituted terephthalamide derivative characterized by a hydroxyl group at the 2-position of the aromatic ring and a methyl group on the N1-amide nitrogen. Terephthalamides, derived from terephthalic acid, are known for their amide linkages and applications in pharmaceuticals, polymers, and organic synthesis. The hydroxyl and methyl substituents likely influence its solubility, stability, and biological interactions compared to analogs .
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-hydroxy-1-N-methylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C9H10N2O3/c1-11-9(14)6-3-2-5(8(10)13)4-7(6)12/h2-4,12H,1H3,(H2,10,13)(H,11,14) |
InChI Key |
MWJHQDNDBCNPJO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-N-methylbenzene-1,4-dicarboxamide typically involves the reaction of 2-hydroxybenzoic acid with N-methylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-N-methylbenzene-1,4-dicarboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide groups can be reduced to amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of 2-keto-1-N-methylbenzene-1,4-dicarboxamide.
Reduction: Formation of 2-hydroxy-1-N-methylbenzene-1,4-diamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-1-N-methylbenzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-N-methylbenzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Terephthalamide Derivatives
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |
|---|---|---|---|---|
| 2-Hydroxy-N1-methylterephthalamide* | C₉H₁₀N₂O₃ | ~194.2 (inferred) | Not provided | 2-OH, N1-CH₃ |
| N,N'-Bis-(2-methoxy-benzyl)-terephthalamide | C₂₅H₂₈N₂O₅ | 436.51 | 1062509-80-1 | 2-OCH₃, benzyl groups on both amides |
| N-Hydroxyoctanamide | C₈H₁₇NO₂ | 159.23 | 7377-03-9 | Aliphatic chain, N-hydroxy group |
Key Differences :
- Molecular Weight : The benzyl and methoxy substituents in the bis-benzyl analog nearly double its molecular weight, likely reducing bioavailability compared to the simpler this compound .
- Aliphatic vs. Aromatic Hydroxyl : N-Hydroxyoctanamide’s aliphatic hydroxyl group is less acidic (pKa ~9–10) than the aromatic hydroxyl (pKa ~8–9) in this compound, affecting ionization and binding properties .
Functional Group Variations in Related Pharmaceuticals
Table 2: Methylamino- and Hydroxy-Containing Compounds
Key Findings :
- Methylamino groups (e.g., in compounds) may improve blood-brain barrier penetration but increase susceptibility to oxidative metabolism compared to the methylated amide in this compound .
- Amide bonds in terephthalamides confer greater hydrolytic stability than esters, making them preferable for pharmaceuticals requiring long-term stability .
Physicochemical and Industrial Implications
- Synthetic Complexity : Benzyl-protected analogs (e.g., N,N'-Bis-(2-methoxy-benzyl)-terephthalamide) require additional deprotection steps, whereas this compound’s direct functionalization may streamline synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
